molecular formula C12H12N2 B3052740 [1,1'-Biphenyl]-3,4-diamine CAS No. 4458-39-3

[1,1'-Biphenyl]-3,4-diamine

Cat. No.: B3052740
CAS No.: 4458-39-3
M. Wt: 184.24 g/mol
InChI Key: KYEFUIBOKLKQPD-UHFFFAOYSA-N
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Description

Nomenclature and Structural Context within Biphenyl (B1667301) Derivatives

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 4-phenylbenzene-1,2-diamine. nih.gov The designation "[1,1'-Biphenyl]-3,4-diamine" is also a widely accepted and used name in chemical literature. The term "biphenyl" indicates the presence of two connected phenyl rings. The numbers '3,4' specify the positions of the diamine functional groups on one of these rings.

Biphenyl derivatives are a broad class of compounds that have found applications in various domains, including as liquid crystals, in drug design, and as ligands in catalysis. uliege.be The addition of amine groups to the biphenyl structure, as seen in this compound and its isomers, introduces nucleophilic sites, which are crucial for many chemical transformations. The specific placement of the amine groups in this compound influences its electronic properties and steric hindrance, which in turn dictate its reactivity in different chemical reactions.

Academic Significance in Organic Synthesis and Materials Science Research

The academic significance of this compound lies primarily in its role as a versatile building block or intermediate in the synthesis of more complex molecules. ontosight.aiontosight.ai The two amine groups can readily participate in a variety of chemical reactions, such as diazotization, acylation, and condensation reactions.

In organic synthesis , it serves as a precursor for the creation of various heterocyclic compounds and other functionalized organic molecules. evitachem.com Its derivatives are valuable in the development of pharmaceuticals and agrochemicals. ontosight.aibeilstein-journals.org

In materials science , this compound and related biphenyl diamines are utilized in the synthesis of high-performance polymers, such as polyimides and polyamides. ontosight.aiossila.com These polymers often exhibit desirable properties like thermal stability, mechanical strength, and specific electronic characteristics. The rigid biphenyl unit contributes to the thermal and dimensional stability of the resulting polymers, while the diamine functionality allows for the formation of strong polymeric chains. For instance, biphenyl diamines are used to create polyimides with low dielectric constants, which are valuable in telecommunications for reducing signal loss and increasing transport speed. ossila.com Furthermore, derivatives of biphenyl diamines are investigated for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and solar cells, where they can function as hole transport materials. ossila.com

Historical Overview of Research Trajectories for Biphenyl Diamines

Research into biphenyl derivatives has a long history, with early work focusing on their synthesis and basic chemical properties. The study of biphenyl diamines, in particular, gained momentum with the development of the dye industry, where they served as important intermediates. ontosight.aiontosight.ai Benzidine (B372746), or [1,1'-biphenyl]-4,4'-diamine, is a historically significant biphenyl diamine that was widely used in the production of azo dyes. scirp.org

Over time, the focus of research shifted towards understanding the structure-property relationships in this class of compounds. This led to the exploration of various substituted biphenyl diamines, including those with methyl, chloro, and methoxy (B1213986) groups, to fine-tune their physical and chemical characteristics for specific applications. nist.govnist.govepa.gov

In more recent decades, research on biphenyl diamines has been driven by the needs of advanced materials science and medicinal chemistry. The development of polyimides with enhanced solubility and specific dielectric properties has been a significant area of investigation. kpi.ua Similarly, the synthesis of chiral biphenyl diamines has been explored for their potential use as ligands in asymmetric catalysis, a field crucial for the production of enantiomerically pure pharmaceuticals. acs.org The unique electronic properties of tetraaryl biphenyl diamines have also made them a focus of research for their application as hole transport materials in electronic devices. rsc.org The ongoing research continues to explore new synthetic methodologies and applications for this versatile class of compounds.

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C12H12N2 nih.gov
Molecular Weight 184.24 g/mol nih.gov
IUPAC Name 4-phenylbenzene-1,2-diamine nih.gov
CAS Number 4458-39-3 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEFUIBOKLKQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196229
Record name (1,1'-Biphenyl)-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4458-39-3
Record name (1,1'-Biphenyl)-3,4-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004458393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,1 Biphenyl 3,4 Diamine

Classical Synthetic Routes

The traditional approaches to synthesizing [1,1'-Biphenyl]-3,4-diamine are primarily centered on the transformation of readily available precursors through well-established reaction sequences. These methods, while foundational, often involve multiple steps and rely on fundamental organic reactions.

Reduction of Dinitrobiphenyl Precursors

A principal and straightforward method for the synthesis of this compound involves the reduction of a corresponding dinitro-substituted biphenyl (B1667301). The most direct precursor is 3,4'-dinitrobiphenyl (B11954398). This process hinges on the conversion of the two nitro groups (-NO₂) into amine groups (-NH₂).

The reduction is typically achieved through catalytic hydrogenation. In this reaction, 3,4'-dinitrobiphenyl is treated with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used and efficient catalyst for this transformation. ontosight.ai The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or methanol. The nitro groups are reduced to amino groups, yielding the desired this compound. ontosight.ai The solid, light yellow crystalline nature of 3,4'-dinitrobiphenyl facilitates its handling in such synthetic setups. solubilityofthings.com

Other reducing agents can also be employed, such as stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl), a method noted in the synthesis of related tetraminobiphenyls from their dinitro precursors. wipo.int The choice of reducing agent can be influenced by factors such as substrate tolerance to acidic or neutral conditions and desired yield.

Table 1: Representative Reduction Reactions for Dinitrobiphenyls

Precursor Reducing Agent/Catalyst Product Reference
3,4'-Dinitrobiphenyl H₂ / Pd-C This compound ontosight.ai

Multi-step Approaches from Functionalized Biphenyls

The synthesis of this compound can also be approached through multi-step sequences starting from other functionalized biphenyls. These routes offer flexibility in introducing the required amine functionalities and can be adapted based on the availability of starting materials.

For instance, a synthetic sequence might begin with a biphenyl core that already possesses other functional groups. These groups are then chemically manipulated through a series of reactions to install the nitro groups at the 3 and 4' positions, which are subsequently reduced. An example of such a strategy involves starting with biphenyl itself, performing a nitration reaction to introduce nitro groups, and then proceeding with reduction. However, controlling the regioselectivity of nitration to obtain the desired 3,4'-dinitro isomer can be challenging and may lead to a mixture of products.

More elaborate multi-step syntheses have been documented for various substituted biphenyl diamines, illustrating the general principles that can be applied. For example, the synthesis of N,N'-diphenyl-N,N'-bis(3-hydroxyphenyl)-[1,1'-biphenyl]-4,4'-diamine was achieved from its corresponding methoxy-substituted precursor, which was demethylated to yield the final product. prepchem.com Similarly, complex heterocyclic compounds have been prepared in multi-step sequences starting from 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine, showcasing the conversion of amine groups into other functionalities and the building of complex molecular architectures. researchgate.netchemmethod.com These examples underscore the strategic importance of functional group interconversion in the synthesis of complex biphenyl derivatives.

Contemporary and Advanced Synthesis Techniques

Modern synthetic chemistry offers more sophisticated and efficient methods for constructing the this compound molecule. These techniques often employ metal catalysis to achieve high selectivity and yield, providing powerful alternatives to classical routes.

Metal-Catalyzed Coupling Reactions for Biphenyl Backbone Formation

The formation of the central carbon-carbon single bond that defines the biphenyl structure is a critical step. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are preeminent in this regard. orgsyn.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

To synthesize the backbone of this compound, one could envision coupling a suitably substituted phenylboronic acid with a substituted halobenzene. For example, 3-amino-4-nitrophenylboronic acid could be coupled with a halobenzene, or conversely, a 3,4-dinitrophenyl halide could be coupled with a phenylboronic acid, followed by reduction of the nitro groups. The choice of coupling partners and the specific palladium catalyst and ligands are crucial for optimizing the reaction efficiency. The use of palladium acetate (B1210297) with triphenylphosphine (B44618) is a common catalytic system that obviates the need for more sensitive catalysts. orgsyn.org Other transition metals like copper and manganese have also been utilized in the synthesis of biphenyl-containing compounds and nitrogenous heterocycles. mdpi.com

Table 2: Examples of Metal-Catalyzed Biphenyl Synthesis

Coupling Partners Catalyst System Reaction Type Reference
Aryl Halide + Arylboronic Acid Pd(OAc)₂ / PPh₃ / Na₂CO₃ Suzuki-Miyaura Coupling orgsyn.org
3-Allyloxy-4-nitrobenzene boronic acid Palladium Catalyst Suzuki Coupling

Strategies for Regioselective Introduction of Amine Functionalities

Achieving the specific 3,4-diamine arrangement on the biphenyl core requires precise control over the position of amination. Modern methods for regioselective C-H amination are becoming increasingly important. These reactions directly convert a C-H bond into a C-N bond, offering a more atom-economical approach compared to traditional methods that require pre-functionalization.

Palladium-catalyzed intramolecular C-H amination has been used to synthesize specific regioisomers of complex fused heterocyclic systems derived from biphenyl precursors. researchmap.jp Such strategies often use a directing group to guide the catalyst to a specific C-H bond. While direct intermolecular C-H amination of biphenyl to install the 3,4-diamine pattern is challenging, developments in this field are promising. For example, photocatalysis has been shown to enable the direct reaction of arenes with alkyl amines. nih.gov Iron-catalyzed radical-based arene amination has also been developed for the synthesis of ortho-phenylenediamines, demonstrating the potential for controlling regioselectivity through noncovalent interactions. acs.org These advanced methods highlight the ongoing efforts to develop synthetic tools for the precise and efficient introduction of amine groups onto aromatic rings.

Preparation from Diaminophenyl Boronic Acid Precursors

The use of boronic acid precursors is a cornerstone of modern cross-coupling chemistry. A highly convergent strategy for synthesizing this compound would involve a diaminophenyl boronic acid derivative as one of the key building blocks in a Suzuki-Miyaura coupling reaction.

While a direct documented synthesis of this compound from a diaminophenyl boronic acid is not readily found, the general principle is well-established for related compounds. For instance, an alternative synthesis route for a substituted biphenyl-4,4'-diamine involved a Suzuki coupling with 3-allyloxy-4-nitrobenzene boronic acid, followed by reduction of the nitro group. The synthesis of various ortho-iodobiphenylboronic acids has been achieved through highly regioselective metal-iodine exchange, demonstrating the ability to create specifically functionalized boronic acid precursors for subsequent coupling reactions. rsc.org The synthesis of 3,3′-diamino-[1,1′-biphenyl]-4,4′-dicarboxylic acid has been achieved via nitration of a dimethyl biphenyldicarboxylate, followed by reduction, showcasing the manipulation of functional groups on a pre-formed biphenyl boronic acid analogue. This approach, starting with a pre-functionalized boronic acid, allows for the late-stage formation of the biphenyl core, which can be advantageous in complex syntheses.

Chemical Transformations and Derivatization of 1,1 Biphenyl 3,4 Diamine

Reactions Involving Amine Functionalities

The two primary amine groups on the [1,1'-Biphenyl]-3,4-diamine molecule are the primary sites of its chemical reactivity. These groups can readily undergo reactions typical of aromatic amines, including the formation of amides and imines, as well as participating in nucleophilic additions and condensation reactions.

Formation of Amides and Imine Derivatives

The amine functionalities of this compound can react with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. For instance, reaction with an acid chloride can yield a diamide. uit.no Similarly, the condensation of this compound with aldehydes or ketones leads to the formation of imine derivatives, also known as Schiff bases. researchgate.netredalyc.org This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.orgmasterorganicchemistry.com The resulting imines can be further reduced to form stable secondary amines or utilized as intermediates in other synthetic transformations. beilstein-journals.org

The formation of imines from aromatic amines and aldehydes is a reversible process that begins with the nucleophilic addition of the primary amine to the carbonyl group. libretexts.org This is followed by a proton transfer to form a carbinolamine, which is then protonated and eliminates water to form an iminium ion. libretexts.org Deprotonation yields the final imine product. libretexts.org

ReactantProduct TypeReaction Conditions
Acid ChlorideDiamideBase catalyst
AldehydeDiimine (Schiff Base)Acid catalyst, dehydration
KetoneDiimine (Schiff Base)Acid catalyst, dehydration

Nucleophilic Additions and Condensation Reactions

The amine groups of this compound are nucleophilic and can participate in various nucleophilic addition and condensation reactions. smolecule.com A notable example is the Michael addition, where the amine adds to an α,β-unsaturated carbonyl compound. wikipedia.org This reaction is a conjugate addition that results in the formation of a new carbon-nitrogen bond at the β-position of the Michael acceptor. wikipedia.org

Furthermore, condensation reactions with dicarbonyl compounds or their equivalents are a cornerstone of the synthetic utility of this compound, leading to the formation of diverse heterocyclic systems. researchgate.netsmolecule.com These reactions often proceed through the initial formation of an enamine or imine, followed by an intramolecular cyclization and subsequent aromatization.

Heterocyclic Ring Formation

The ortho-disposed amine groups of this compound make it an ideal precursor for the synthesis of a variety of fused heterocyclic compounds. The close proximity of the two nucleophilic centers facilitates intramolecular cyclization reactions, leading to the formation of stable five- and six-membered rings.

Annulation Reactions for Quinolone Synthesis (e.g., Skraup Reaction for Biquinolines)

The Skraup reaction is a classic method for the synthesis of quinolines, involving the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgiipseries.org When applied to this compound, this reaction can lead to the formation of biquinolines, which are compounds containing two quinoline (B57606) rings fused to the biphenyl (B1667301) core. The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aromatic amine. iipseries.org Subsequent cyclization and oxidation yield the quinoline ring. iipseries.orgresearchgate.net While effective, the traditional Skraup reaction is known for its often vigorous nature. wikipedia.org Modifications to the reaction conditions, such as using milder oxidizing agents or alternative acids, have been developed to improve yields and safety. gfschemicals.com

ReactionReactantsProduct
Skraup ReactionThis compound, Glycerol, Sulfuric Acid, Oxidizing AgentBiquinoline

Synthesis of Benzimidazole (B57391) and Related Fused Heterocyclic Systems

One of the most significant applications of this compound is in the synthesis of benzimidazole derivatives. The condensation of this compound with aldehydes is a common and efficient method for constructing the benzimidazole ring system. uit.norhhz.netmdpi.com This reaction can be carried out under various conditions, often catalyzed by acids or promoted by oxidizing agents. organic-chemistry.orgjchps.com The mechanism generally involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation or rearrangement to afford the aromatic benzimidazole. uit.norhhz.net A variety of catalysts, including bismuth nitrate (B79036) and cerium ammonium (B1175870) nitrate, have been employed to facilitate this transformation under mild conditions. rhhz.netjchps.com

The reaction of o-phenylenediamines with aldehydes can lead to the formation of 2-substituted benzimidazoles. uit.norhhz.net In some cases, with a 1:2 molar ratio of diamine to aldehyde, 1,2-disubstituted benzimidazoles can be synthesized. mdpi.com

Formation of Pyrrolo[3,4-c]pyrrole (B14788784) Derivatives

This compound can also serve as a precursor for the synthesis of more complex heterocyclic systems, such as pyrrolo[3,4-c]pyrrole derivatives. These compounds are of interest due to their unique electronic and photophysical properties. google.comrsc.org The synthesis often involves the reaction of the diamine with a 1,4-dicarbonyl compound or its equivalent, leading to the formation of the pyrrolo[3,4-c]pyrrole core through a double condensation and cyclization sequence. The specific substitution pattern on the starting materials allows for the tuning of the final product's properties. google.com

Construction of Imidazo[1,2-a]pyridine (B132010) Scaffolds

The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous pharmacologically active compounds. researchgate.net The synthesis of this heterocyclic system typically involves the condensation of a 2-aminopyridine (B139424) derivative with an α-haloketone (Tschitschibabin reaction) or through modern multicomponent reactions. nih.govorganic-chemistry.org

While the direct conversion of this compound to an imidazo[1,2-a]pyridine scaffold is not a conventional pathway due to the inherent reactivity of the o-phenylenediamine (B120857) moiety towards forming five- or six-membered rings like benzimidazoles or quinoxalines, its structural motif is a key component in advanced therapeutic candidates. The synthesis of biphenyl-substituted imidazo[1,2-a]pyridines is often achieved by first constructing the biphenyl unit via cross-coupling reactions, followed by the formation of the heterocyclic ring system. nih.gov

One prominent method for creating such scaffolds is the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR), which condenses an aminopyridine, an aldehyde, and an isocyanide. nih.gov To incorporate the biphenyl feature, a biphenyl-containing aldehyde could be utilized in this reaction. Although not a direct use of this compound, this highlights a strategy for creating the target scaffold with the desired biphenyl substitution.

Table 1: Key Synthetic Reactions for Imidazo[1,2-a]pyridine Analogs

Design and Synthesis of Bicyclic Heterocyclic Compounds

The ortho-diamine functionality of this compound is a classical precursor for the synthesis of a variety of fused bicyclic heterocyclic systems. This reactivity is well-established for o-phenylenediamines and allows for the construction of important chemical entities such as benzimidazoles, quinoxalines, and benzodiazepines. The biphenyl moiety remains as a significant substituent on these resulting heterocyclic frameworks.

Synthesis of Biphenyl-Substituted Benzimidazoles: The reaction of this compound with various aldehydes or carboxylic acids (often under acidic conditions, known as the Phillips condensation) yields 2-substituted-5-phenyl-1H-benzimidazoles. The choice of the aldehyde or carboxylic acid determines the substituent at the 2-position of the benzimidazole ring.

Synthesis of Biphenyl-Substituted Quinoxalines: Condensation of this compound with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, in a polar solvent like ethanol (B145695) or acetic acid, leads to the formation of substituted 6-phenylquinoxalines. This reaction is typically high-yielding and provides a straightforward route to these important heterocyclic structures.

Synthesis of Biphenyl-Substituted 1,5-Benzodiazepines: The reaction with β-diketones (e.g., acetylacetone) or α,β-unsaturated carbonyl compounds under acidic or basic catalysis can produce biphenyl-substituted 1,5-benzodiazepine derivatives. These seven-membered heterocyclic rings are of significant interest in medicinal chemistry.

Table 2: Synthesis of Bicyclic Heterocycles from this compound

Polymerization Reactions

Aromatic diamines are fundamental monomers in the field of high-performance polymers. This compound, with its rigid biphenyl unit and reactive amine groups, is a valuable monomer for producing thermally stable polymers with desirable mechanical and electronic properties. smolecule.com

Polycondensation Pathways for High Molecular Weight Polymers

High molecular weight aromatic polymers, such as polyimides and polyamides, can be synthesized from this compound via polycondensation reactions. The synthesis of polyimides typically follows a two-step process. First, the diamine reacts with an aromatic tetracarboxylic dianhydride (e.g., pyromellitic dianhydride or 3,3',4,4'-biphenyltetracarboxylic dianhydride) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) to form a high molecular weight poly(amic acid) precursor. uva.es This soluble precursor is then converted to the final polyimide, usually through thermal or chemical imidization, a process that eliminates water and forms the stable imide ring. uva.es

Achieving high molecular weight is crucial for obtaining good mechanical properties and requires high monomer purity, precise stoichiometric balance between the diamine and dianhydride, and anhydrous reaction conditions to prevent hydrolysis of the anhydride (B1165640) and chain termination. Solution polycondensation is a common method that allows for good control over the reaction at relatively low temperatures. gdckulgam.edu.in

Formation of Extended Chain Polymer Architectures

The rigid and linear nature of the biphenyl unit in this compound promotes the formation of extended-chain or rigid-rod polymer architectures. These polymers exhibit a high degree of chain stiffness, leading to unique properties such as high thermal stability, high tensile modulus, and the formation of liquid crystalline phases.

A prime example is the synthesis of polybenzimidazoles (PBIs). The polycondensation of this compound with aromatic dicarboxylic acids, such as terephthalic acid or isophthalic acid, at high temperatures (often in a polyphosphoric acid or molten phenol (B47542) medium) yields PBI. The resulting polymer chains possess a rigid backbone composed of fused aromatic and heterocyclic rings, leading to exceptional thermal and chemical resistance. The introduction of the biphenyl unit specifically enhances chain rigidity compared to polymers derived from simpler diamines. uva.es

Copolymerization and Block Polymer Synthesis Strategies

Copolymerization is a powerful strategy to fine-tune the properties of polymers derived from this compound. By incorporating other comonomers, properties such as solubility, glass transition temperature (Tg), coefficient of thermal expansion (CTE), and optical transparency can be systematically modified. researchgate.netacs.org

Random Copolymerization: this compound can be copolymerized with a second, more flexible diamine or a diamine containing bulky side groups. When this mixture of diamines is reacted with a dianhydride, a random copolymer is formed. This approach can disrupt chain packing, improving the solubility of the resulting polyimide while often maintaining high thermal stability. researchgate.net

Block Polymer Synthesis: Block copolymers can be prepared by the sequential addition of monomers. For instance, a poly(amic acid) block can be synthesized from one diamine/dianhydride pair, and then a second set of monomers can be added to grow another block. This method allows for the creation of materials with distinct microphase-separated morphologies, combining the properties of different homopolymers into a single material. researchgate.net For example, a rigid block derived from this compound could be combined with a flexible polysiloxane block to create a thermoplastic elastomer with high thermal stability. google.com

Table 3: Copolymerization Strategies for Property Modification

Table of Mentioned Compounds

Applications of 1,1 Biphenyl 3,4 Diamine and Its Derivatives in Advanced Materials Science

High-Performance Polymer Systems

The rigid and stable biphenyl (B1667301) structure inherent in [1,1'-Biphenyl]-3,4-diamine and its derivatives makes them ideal building blocks for high-performance polymers. These polymers are engineered for applications demanding exceptional strength, thermal stability, and chemical resistance.

Development of Liquid Crystalline Polymer Compositions

Liquid crystalline polymers (LCPs) represent a class of materials that exhibit properties between those of conventional fluids and solid crystals. The incorporation of biphenyl moieties, such as those from this compound derivatives, into polymer backbones can induce liquid crystalline behavior. These mesogenic units, due to their rigid, rod-like structure, can self-assemble into ordered domains, leading to materials with anisotropic properties. researchgate.netdtic.mil

The synthesis of LCPs often involves the polymerization of monomers containing these rigid biphenyl groups. For instance, polyamides and polyimides derived from diamines containing biphenyl units have been shown to exhibit liquid crystalline phases. researchgate.netacs.orgscispace.com The thermal behavior and the type of liquid crystalline phase (e.g., nematic, smectic) are influenced by the structure of the polymer backbone and the nature of the flexible spacers connecting the mesogenic units. researchgate.net

Table 1: Examples of Polymer Systems with Liquid Crystalline Properties

Polymer Type Monomer Component Key Properties
Polyamide Diamine with biphenyl unit and aromatic dicarboxylic acids High thermal stability, good solubility in organic solvents. ntu.edu.tw
Polyimide Diamine with biphenyl benzoate (B1203000) mesogen and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) Forms stable amorphous films with liquid crystalline behavior. scispace.com

Fabrication Technologies for Ordered Polymer Fibers (e.g., Dry-Jet Wet Spinning)

To fully exploit the properties of polymers derived from this compound, specialized fabrication techniques are employed to create highly ordered structures, such as fibers. Dry-jet wet spinning is a prominent method used for this purpose. scribd.comgoogle.com In this process, a polymer solution, or "dope," is extruded through a spinneret into an air gap before being submerged in a coagulation bath. scribd.comgoogle.comgoogle.com This technique allows for significant stretching of the nascent fiber in the air gap, which helps to align the rigid polymer chains along the fiber axis. google.com

This process is particularly crucial for rigid-rod polymers like poly(p-phenylene benzobisoxazole) (PBO), which can be synthesized using derivatives of diamines. researchgate.netacs.orgresearchgate.net The high degree of molecular orientation achieved through dry-jet wet spinning imparts exceptional tensile strength and modulus to the resulting fibers. researchgate.netacs.org The properties of the final fiber are influenced by various parameters, including the concentration of the polymer dope (B7801613), the temperature of the spinning head, and the draw ratio. google.comgoogle.com

Table 2: Key Parameters in Dry-Jet Wet Spinning of High-Performance Fibers

Parameter Description Impact on Fiber Properties
Polymer Dope Concentration Grams of polymer per milliliter of solvent. Affects the viscosity and spinnability of the solution. google.com
Spinning-Head Temperature Temperature at which the polymer solution is extruded. Maintains the dope in a liquid state and influences coagulation kinetics. google.com
Jet-Stretch Ratio The ratio of the final fiber velocity to the extrusion velocity. A higher ratio leads to greater molecular orientation and improved mechanical properties. scribd.com

Advanced Composites for Specialized Engineering Applications (e.g., Aerospace)

The remarkable properties of fibers derived from polymers based on this compound derivatives, such as PBO, make them prime candidates for reinforcing materials in advanced composites, particularly for the aerospace industry. shenghetech.comnasa.govstratviewresearch.com These composites offer a unique combination of high strength, high modulus, low weight, and excellent thermal and flame resistance. shenghetech.comnasa.gov

In aerospace applications, weight reduction is a critical factor for improving fuel efficiency and payload capacity. shenghetech.com PBO-based composites are used in various components, including structural reinforcements, engine casings, and protective shielding against high-velocity impacts. stratviewresearch.comglobalgrowthinsights.com The exceptional thermal stability of these materials, with heat resistance up to 600°C, also makes them suitable for applications in high-temperature environments. shenghetech.com The demand for such high-performance, lightweight materials is expected to grow as the aerospace industry continues to develop more advanced aircraft and spacecraft. stratviewresearch.com

Table 3: Properties and Aerospace Applications of PBO Fiber Composites

Property Value/Characteristic Aerospace Application
Tensile Strength Surpasses steel and carbon fibers. shenghetech.com Lightweight structural components. shenghetech.com
Tensile Modulus Higher than many other high-performance fibers. shenghetech.com Stiff and dimensionally stable parts.
Thermal Stability Heat resistant up to 600°C. shenghetech.com Components exposed to high temperatures. shenghetech.com
Flame Resistance Does not burn, drip, or shrink in flames. shenghetech.com Fire-retardant materials and structures. nasa.gov
Density Relatively low. shenghetech.com Weight-sensitive applications. shenghetech.com

Optoelectronic Materials

Derivatives of this compound are also instrumental in the field of optoelectronics, where their electronic properties are harnessed for the development of advanced devices.

Application in Organic Electroluminescent Devices (OLEDs)

In Organic Light-Emitting Diodes (OLEDs), materials based on biphenyl diamine derivatives are frequently used as hole-transporting layers (HTLs). smolecule.comaip.orgrsc.org The function of the HTL is to efficiently receive positive charge carriers (holes) from the anode and transport them to the emissive layer, where they recombine with electrons to produce light. mdpi.com The biphenyl core provides a stable and rigid framework, while the amine groups facilitate charge transport. researchgate.net

The performance of an OLED is highly dependent on the properties of the HTL material. A well-designed HTL should have a high hole mobility and an appropriate highest occupied molecular orbital (HOMO) energy level to ensure efficient charge injection from the anode and transport to the emissive layer. mdpi.comossila.com Derivatives of biphenyl diamine have been shown to possess these necessary characteristics, contributing to the development of highly efficient and stable OLEDs. aip.orgossila.com

Development of Charge Transporting and Emitting Materials

The versatility of the this compound structure allows for the synthesis of a wide range of charge-transporting materials. By modifying the substituents on the biphenyl core and the amine groups, the electronic properties, such as hole mobility and energy levels, can be finely tuned. researchgate.netrsc.org For instance, tetraaryl biphenyl diamine derivatives have been extensively studied as hole-transport materials. rsc.org

Researchers have synthesized various polymers and small molecules based on biphenyl diamine for use in optoelectronic devices. acs.orgscispace.com These materials often exhibit high glass transition temperatures, leading to morphologically stable amorphous films, which is crucial for device longevity. acs.org The hole mobility of these materials can be on the order of 10⁻⁵ to 10⁻² cm²/(V·s), demonstrating their effectiveness in transporting charge. ossila.comacs.orgossila.com Furthermore, some derivatives can also function as emissive materials, contributing directly to the light-generation process in OLEDs. acs.org

Table 4: Properties of Selected Biphenyl Diamine-Based Hole Transport Materials

Compound Name Key Features Application
N,N′-diphenyl-N,N′-bis(3-methylphenyl)-1,1′-biphenyl-4,4′-diamine (TPD) Prototype hole-transporting material. researchgate.net Hole transport layer in OLEDs. acs.org
N,N,N',N'-Tetra(4-biphenylyl)-4,4'-biphenyldiamine (BPBPA) High charge carrier mobility of 1.74 × 10⁻² cm²/V⋅s. ossila.com Hole transport layer in OLEDs and solar cells. ossila.comchemicalbook.com
N4,N4,N4'',N4''-tetra([1,1'-biphenyl]-4-yl)-[1,1':4',1''-terphenyl]-4,4''-diamine (TaTm) High thermal stability and intrinsic hole mobility of 4 × 10⁻³ cm² V⁻¹ s⁻¹. ossila.com Hole transport layer in perovskite solar cells. ossila.com

Advanced Dyes and Pigments Chemistry

The unique structural and electronic properties of this compound and its derivatives make them valuable precursors in the synthesis of advanced dyes and pigments. The presence of two reactive amine groups on the biphenyl backbone allows for the construction of extended conjugated systems, which are the fundamental basis for color and fluorescence in organic molecules. Researchers have leveraged this versatile scaffold to create a variety of chromophores with tailored photophysical properties for diverse applications.

The core principle behind the use of this compound derivatives in dye chemistry lies in the ability of the diamine functionality to undergo a range of chemical transformations. These reactions extend the π-conjugation of the biphenyl system, shifting the absorption and emission of light into the visible region of the electromagnetic spectrum. The specific substitution pattern on the biphenyl rings and the nature of the groups attached to the amine functionalities play a crucial role in fine-tuning the final color and properties of the dye.

One of the most well-established methods for converting aromatic amines into intensely colored compounds is through the formation of azo dyes. This involves the diazotization of the amine groups, followed by coupling with various electron-rich aromatic compounds, known as coupling components. Derivatives of biphenyl diamine, such as benzidine (B372746) ([1,1'-Biphenyl]-4,4'-diamine), have historically been used to produce direct dyes, a class of dyes that can be applied directly to cellulosic fibers like cotton. wikipedia.org For instance, the iconic Congo red dye is synthesized from the bis(diazonium) salt of benzidine coupled with 1-aminonaphthalene-4-sulfonic acid. wikipedia.org While the 3,4-diamine isomer is less common in historical large-scale dye production, the underlying chemical principles are directly applicable.

Modern research focuses on creating high-performance dyes and pigments with enhanced stability, brightness, and specific functionalities. Derivatives of this compound are explored for these advanced applications. For example, the reaction of biphenyl diamine derivatives with other molecules can lead to the formation of complex and stable pigments. One such example is Pigment Brown 22, which is chemically identified as [1,1'-Biphenyl]-4,4'-diamine, N,N'-bis(2,4-dinitrophenyl)-3,3'-dimethoxy-. canada.ca This demonstrates how the core biphenyl diamine structure can be elaborated to produce stable colorants.

Furthermore, the biphenyl diamine scaffold is integral to the synthesis of sophisticated fluorescent dyes. The photophysical properties of such dyes, including their absorption and emission wavelengths, fluorescence quantum yields, and lifetimes, are of significant interest for applications in sensing, imaging, and organic light-emitting diodes (OLEDs). The electronic communication between the two aromatic rings of the biphenyl unit, influenced by the dihedral angle between them, can be exploited to fine-tune these properties.

Detailed research into complex dye molecules, some of which incorporate a biphenyl-like structural motif, reveals key photophysical characteristics. The following tables present research findings on advanced dyes, illustrating the typical data generated in such studies. While not all of these examples are directly synthesized from this compound, they are representative of the types of dyes that can be developed from biphenyl diamine precursors and showcase the photophysical properties that can be achieved.

Table 1: Photophysical Properties of Selected Advanced Dyes

This table presents the molar absorption coefficients and emission data for two BODIPY (boron-dipyrromethene) dye derivatives in THF solution. Such data is crucial for understanding the efficiency of light absorption and emission.

DyeMolar Absorption Coefficient (ε_max) (M⁻¹ cm⁻¹)Wavelength (λ_max) (nm)
Dye 1(112 ± 9) × 10³518
Dye 2(116 ± 4) × 10³515
Data sourced from a study on the photophysics of substituted BODIPY dyes. The dyes exhibit strong absorption in the visible region, a desirable characteristic for vibrant colors. researchgate.net

Table 2: Solvent Effects on the Photophysical Properties of a Fluorescent Dye

The photophysical properties of dyes can be highly dependent on the solvent environment. This table illustrates the effect of different solvents on the absorption and emission maxima, fluorescence quantum yield (Φf), and fluorescence lifetime (τf) of a representative dye.

SolventAbsorption λ_max (nm)Emission λ_max (nm)Quantum Yield (Φf)Lifetime (τf) (ns)
Toluene5185280.855.2
THF5185320.785.1
Dichloromethane5205360.654.8
Acetonitrile5165340.554.5
This data highlights how the polarity of the solvent can influence the electronic transitions within the dye molecule, affecting its color and fluorescence efficiency. researchgate.net

The development of advanced dyes and pigments from this compound and its derivatives continues to be an active area of research. The versatility of the biphenyl diamine core allows for the creation of a vast array of structures with tailored properties, paving the way for new materials with applications in high-technology fields.

Computational and Theoretical Investigations of 1,1 Biphenyl 3,4 Diamine

Electronic Structure Calculations

The electronic properties of [1,1'-Biphenyl]-3,4-diamine and its derivatives are fundamental to understanding their behavior in chemical reactions and their performance in various applications. Computational methods, particularly Density Functional Theory (DFT), have proven to be powerful tools for this purpose.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) has been widely employed to investigate the ground state properties of biphenyl (B1667301) derivatives. For instance, studies on related compounds like N,N'-diphenyl-N,N'-bis(2,4-dimethylphenyl)-(1,1'-biphenyl)-4,4'-diamine have shown that molecular parameters predicted by DFT calculations are in good agreement with experimental data from crystallographic studies. researchgate.net These calculations provide optimized geometries, bond lengths, and bond angles, which are crucial for understanding the molecule's three-dimensional structure.

In a study on a Schiff base derived from 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine, DFT was used to simulate spectral data (FT-IR, UV-Vis, and NMR), which showed fair consistency with experimental results, confirming the formation of the target compound. researchgate.net This highlights the predictive power of DFT in characterizing new molecules. Furthermore, DFT calculations have been used to analyze the thermopower of biphenyl-based single-molecule junctions, revealing how different anchoring groups and binding sites affect the thermoelectric properties. d-nb.info

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

For derivatives of this compound, such as N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine (TPD), a high HOMO energy is desirable for their application as hole-transport materials in organic light-emitting diodes (OLEDs). researchgate.net In the case of a Schiff base derived from a related diamine, both π-π* and n-π* transitions were observed in both experimental and computational UV-Vis spectra, providing insights into the electronic transitions within the molecule. researchgate.net The analysis of frontier orbitals is essential for understanding charge transfer processes and designing materials with specific electronic properties. aip.org

Table 1: Key Computational Data for this compound and Related Compounds

Compound/DerivativeComputational MethodKey FindingsReference
N,N'-diphenyl-N,N'-bis(2,4-dimethylphenyl)-(1,1'-biphenyl)-4,4'-diamineDFTGood agreement between calculated and crystallographic molecular parameters. researchgate.net
Schiff base of 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamineDFTSimulated spectral data consistent with experimental results. researchgate.net
Biphenyl-diamine single-molecule junctionDFTThermopower is influenced by anchor groups and binding sites. d-nb.info
N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine (TPD)Not SpecifiedHigh HOMO energy makes it suitable for hole-transport applications. researchgate.net
Schiff base of a related diamineDFTObservation of π-π* and n-π* electronic transitions. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound and its derivatives. byu.edu By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed picture of the reaction pathway. byu.edu

For example, in the Rh(III)-catalyzed formation of heterocycles, DFT calculations have shown that C-H activation can proceed via a heteroatom-directed process. acs.org These computational studies can help rationalize observed product selectivities and guide the optimization of reaction conditions. acs.org The law of mass action is often used in these models to describe the rates of forward and reverse reactions. nih.gov The development of computational methods that can be applied under conditions that mimic real experimental setups ("operando" conditions) is an active area of research. rsc.org

Structure-Property Relationship Modeling for Derivative Design

Understanding the relationship between the structure of a molecule and its properties is crucial for the rational design of new materials. Computational modeling plays a key role in establishing these structure-property relationships. For instance, by systematically modifying the structure of this compound derivatives and calculating their electronic and optical properties, researchers can identify key structural features that lead to desired functionalities.

This approach has been used in the design of organic dyes for dye-sensitized solar cells and hole-transporting materials for OLEDs. acs.org For example, the introduction of different substituents on the biphenyl core can modulate the HOMO and LUMO energy levels, thereby tuning the material's absorption and emission properties. researchgate.net Computational screening of potential derivatives can significantly accelerate the discovery of new materials with enhanced performance.

Conformational Analysis and Intermolecular Interactions

The three-dimensional conformation of this compound and the nature of its intermolecular interactions are critical factors that influence its packing in the solid state and, consequently, its bulk properties. The rotation around the central carbon-carbon single bond of the biphenyl unit leads to different torsional isomers.

Computational methods, such as DFT, can be used to calculate the rotational energy profile and identify the most stable conformations. ic.ac.uk For example, in biphenyl itself, the balance between π-π overlap, which favors a planar conformation, and steric repulsion between the ortho-hydrogens, which favors a twisted conformation, results in a non-planar ground state. ic.ac.uk The presence of substituents, such as the amine groups in this compound, can further influence the preferred conformation.

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a significant role in the crystal packing of these molecules. Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify these interactions. researchgate.net Understanding these non-covalent interactions is essential for predicting the crystal structure and polymorphism of this compound and its derivatives.

Emerging Research Areas and Future Perspectives

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are pivotal in modern chemical synthesis, aiming to maximize reactant efficiency and minimize waste. rsc.org For biphenyl (B1667301) diamines and related structures, research is moving away from traditional methods that may involve harsh conditions or expensive metal catalysts. royalsocietypublishing.orgnih.gov Future perspectives for the sustainable synthesis of [1,1'-Biphenyl]-3,4-diamine and its derivatives include:

Atom-Economical Pathways : Developing synthetic routes that maximize the incorporation of all starting materials into the final product, thus reducing waste. rsc.org This includes exploring catalytic cycles where co-products can be directly converted back into reactants. rsc.org

Biocatalysis and Renewable Feedstocks : Utilizing enzymes and microorganisms to produce diamines from renewable raw materials is a key area of sustainable development. nih.gov This approach is crucial for establishing a sustainable plastics industry and can be adapted for aromatic diamines. nih.gov

Electrochemical Methods : Electrochemical synthesis offers a green alternative by using electricity to drive reactions, often in aqueous or mixed-solvent systems, thereby avoiding toxic reagents and solvents. rsc.org This method provides high atom economy and can be applied to synthesize complex diamine derivatives. rsc.org

Water as a Solvent : Research into water-soluble catalysts, such as fullerene-supported palladium nanocatalysts, enables reactions like the Suzuki–Miyaura cross-coupling to be performed in pure water at room temperature, offering a significantly greener route to biphenyl structures. researchgate.net

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and energy consumption, representing a rapid and green alternative for synthesizing heterocyclic compounds derived from diamine-like precursors. researchgate.net

Advanced Spectroscopic Characterization Methodologies

A thorough understanding of the structural, electronic, and dynamic properties of this compound and its derivatives is essential for designing new materials. While standard techniques like FT-IR and NMR are foundational, advanced spectroscopic methods are opening new avenues for in-depth characterization. nih.gov

Future research will likely leverage a suite of advanced techniques:

Terahertz (THz) Spectroscopy : This technique can probe low-frequency molecular vibrations and intermolecular interactions, providing unique insights into the structure and dynamics of polymers and supramolecular assemblies derived from the diamine. mdpi.com

Single-Molecule Spectroscopy (SMS) : By studying individual molecules, SMS can reveal heterogeneities and dynamic behaviors that are obscured in bulk measurements. mdpi.com This could be crucial for understanding charge transport in semiconductor materials at a fundamental level. mdpi.com

Plasmonic Nanospectroscopy : Combining spectroscopy with nanotechnology, this method allows for the enhanced probing of nanoscale phenomena, which is ideal for characterizing nanostructures and functionalized surfaces incorporating the diamine. mdpi.com

Quantum Chemistry Studies : Density Functional Theory (DFT) calculations are increasingly used alongside experimental spectroscopy to predict and understand molecular properties, such as the electronic structure and nonlinear optical (NLO) behavior of derivative compounds. nih.gov

Development of Functional Materials with Tailored Properties

This compound is a key monomer for synthesizing high-performance polymers and organic electronic materials due to the rigidity and functionality it imparts.

High-Performance Polyimides : Aromatic diamines are fundamental components of polyimides, which are known for their exceptional thermal stability and dimensional stability. kpi.ua Derivatives of biphenyl diamine are used to create polyimide aerogels, super fibers, and thermoplastic shape memory polymers. caymanchem.com By modifying the biphenyl core with different substituent groups, properties such as solubility, glass transition temperature, and dielectric constant can be precisely tuned. kpi.uaossila.com For example, introducing bulky methyl groups can increase intermolecular spacing, leading to polyimides with low dielectric constants suitable for telecommunications. ossila.com

Organic Semiconductors : The biphenyl diamine scaffold is integral to the design of p-type organic semiconductors. royalsocietypublishing.org Enamine derivatives synthesized from biphenyl diamines have shown potential as charge-transporting materials in organic light-emitting diodes (OLEDs) and solar cells, with charge carrier mobilities reaching up to 2 × 10⁻² cm²V⁻¹ s⁻¹. royalsocietypublishing.orgnih.gov Subtle structural variations in the diamine starting material can lead to significant changes in the thermal stability and energy levels of the resulting semiconductor. royalsocietypublishing.org

Table 1: Properties of Functional Materials Derived from Biphenyl Diamine Analogs

Material Type Biphenyl Diamine Derivative Used Key Properties Potential Application
Polyimide 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamine Low dielectric constant, low dielectric loss Telecommunication, fast signal transport
p-type Semiconductor 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamine Hole mobility of 2.5 × 10⁻² cm²/Vs Hole transport layers in solar cells

This table is generated based on data for related biphenyl diamine compounds to illustrate the potential of the this compound scaffold.

Catalytic Applications and Ligand Development

The vicinal diamine functionality on a rigid biphenyl framework makes this compound an excellent candidate for designing novel ligands for transition metal catalysis. The two nitrogen atoms can act as a bidentate chelating agent, forming stable complexes with metal centers.

Future research directions include:

Pincer Ligand Synthesis : The diamine can serve as a core for developing NNN-type pincer ligands. Palladium complexes with such ligands have shown high activity in cross-coupling reactions like the Suzuki reaction. mdpi.com

Asymmetric Catalysis : Chiral versions of the biphenyl diamine ligand could be developed for asymmetric synthesis, a critical area in pharmaceuticals and fine chemicals.

Aminodiphosphine Ligands : The amine groups can be functionalized, for example, by reacting with chlorodiphenylphosphine (B86185) to create aminodiphosphine ligands. researchgate.net Such ligands are highly versatile in coordination chemistry and have been successfully used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. researchgate.net The biphenyl backbone would provide rigidity and specific steric and electronic properties to the resulting catalyst. researchgate.net

Integration in Supramolecular Assemblies and Nanostructures

Supramolecular chemistry involves the self-assembly of molecules into well-defined, functional structures through non-covalent interactions. The combination of a rigid aromatic core and hydrogen-bonding amine groups makes this compound a promising building block for supramolecular materials.

Nanofiber and Gel Formation : Aromatic peptide amphiphiles are known to self-assemble into nanostructures like nanofibers, which can form hydrogels. researchgate.net By incorporating the biphenyl diamine moiety, researchers can design new small molecules that form supramolecular gels through intermolecular hydrogen bonding and π-π stacking interactions. mdpi.com

Pathway-Dependent Assembly : The self-assembly process can be complex, with the final morphology of the nanostructure often depending on the assembly pathway (e.g., temperature, ionic strength). nih.gov Understanding and controlling these pathways can lead to the creation of nanostructures with tailored shapes and bioactivity. nih.gov

Dynamic Systems : Supramolecular systems are often highly dynamic. Investigating the internal dynamics and molecular exchange within nanostructures built from this compound could lead to responsive materials that reconfigure in response to environmental stimuli. nih.gov These dynamic properties are critical for applications in sensing, drug delivery, and tissue engineering.

Q & A

Q. What are the standard synthetic routes for [1,1'-Biphenyl]-3,4-diamine, and how can reaction conditions be optimized for academic research purposes?

The synthesis of this compound typically involves cross-coupling reactions such as Suzuki-Miyaura coupling, where halogenated aromatic precursors (e.g., bromobenzene derivatives) are coupled using palladium catalysts. For example, fluorinated biphenyl analogs have been synthesized via Pd(0)-catalyzed Suzuki reactions with aryl boronic acids . Optimization parameters include:

  • Catalyst system : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos.
  • Solvent selection : Toluene or THF for improved solubility.
  • Temperature : 80–100°C for 12–24 hours to ensure complete conversion.
  • Purification : Column chromatography or recrystallization to isolate isomers and remove Pd residues.

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its structural purity?

  • ¹H/¹³C NMR : To confirm substitution patterns and amine proton environments. NIST spectral libraries provide reference data for biphenyl derivatives .
  • HPLC-MS : For purity assessment and detection of trace byproducts (e.g., chlorinated impurities from incomplete coupling).
  • X-ray crystallography : Resolves regiochemical ambiguities in diamine derivatives, particularly for confirming 3,4-substitution .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability, with decomposition temperatures >250°C typical for aromatic diamines .

Q. How does this compound compare to its 4,4'-isomer in electronic and material applications?

The 3,4-substitution pattern introduces steric hindrance and asymmetric electronic effects, reducing crystallinity compared to the linear 4,4'-isomer. For example, 4,4'-diaminobiphenyl (benzidine) forms rigid polyimides with high thermal stability (Tg ~300°C), whereas 3,4-substituted derivatives may exhibit lower Tg due to reduced chain packing . UV-Vis spectroscopy and DFT calculations can further elucidate electronic differences in charge-transfer behavior.

Advanced Research Questions

Q. How do structural modifications at the 3,4-positions of [1,1'-Biphenyl]-diamine influence thermal stability and glass transition temperature (Tg) in polyimide applications?

Introducing bulky substituents (e.g., CF₃ groups) at the 3,4-positions enhances thermal stability by restricting molecular motion. For instance, polyimides derived from 2,2′-bis(trifluoromethyl)-[1,1′-biphenyl]-4,4′-diamine (TFDB) achieve Tg values >340°C due to rigid backbone structures . However, asymmetric 3,4-substitution may lower Tg by 20–30°C compared to symmetric analogs. Researchers should use dynamic mechanical analysis (DMA) and differential scanning calorimetry (DSC) to correlate substituent effects with Tg trends.

Q. In cross-coupling reactions to synthesize this compound derivatives, what strategies mitigate challenges like regioselectivity and byproduct formation?

  • Directed ortho-metalation : Use directing groups (e.g., amides) to control coupling positions.
  • Protecting groups : Temporary protection of amine functionalities prevents unwanted side reactions during coupling .
  • Catalyst screening : Pd/XPhos systems improve selectivity for 3,4-substitution over 2,3-isomers.
  • Computational modeling : DFT studies predict regioselectivity trends and transition-state energies to guide experimental design .

Q. When observing discrepancies in reported coefficient of thermal expansion (CTE) values for polyimides derived from this compound, what experimental variables should be re-examined to resolve contradictions?

Contradictions in CTE data (e.g., 33.9 ppm/K vs. lower values in other studies) may arise from:

  • Film processing : Annealing conditions (temperature, duration) affect chain alignment.
  • Monomer purity : Trace impurities (e.g., isomers) disrupt polymer regularity.
  • Measurement technique : Thermomechanical analysis (TMA) vs. dilatometry may yield differing results.
  • Polymerization method : Step-growth vs. chain-growth polymerization impacts molecular weight and crosslinking .

Q. How can computational methods (e.g., DFT, MD simulations) complement experimental studies of this compound’s electronic and mechanical properties?

  • DFT : Predicts HOMO/LUMO levels, charge distribution, and reactivity with electrophiles (e.g., dianhydrides in polyimide synthesis).
  • Molecular dynamics (MD) : Simulates polymer chain packing and CTE behavior under thermal stress .
  • Docking studies : Models interactions with biological targets for pharmacological applications (e.g., enzyme inhibition) .

Methodological Notes

  • Synthesis optimization : Always include control experiments with varying catalyst loadings and reaction times to identify optimal yields.
  • Data validation : Cross-reference spectral data with NIST databases to confirm structural assignments .
  • Contradiction resolution : Replicate published protocols exactly before modifying variables to isolate sources of discrepancy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.